REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([CH:16]=O)=[CH:8]2)=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+].[N+:25]([CH3:28])([O-:27])=[O:26]>>[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([CH:16]=[CH:28][N+:25]([O-:27])=[O:26])=[CH:8]2)=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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80.9 g
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Type
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reactant
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Smiles
|
ClC1=CC=C(CN2C=C(C3=CC=CC=C23)C=O)C=C1
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Name
|
|
Quantity
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18 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
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300 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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are refluxed for 30 min.
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Duration
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30 min
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(CN2C=C(C3=CC=CC=C23)C=C[N+](=O)[O-])C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |